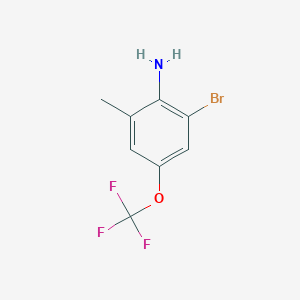

2-Bromo-6-methyl-4-(trifluoromethoxy)aniline

Übersicht

Beschreibung

2-Bromo-6-methyl-4-(trifluoromethoxy)aniline is an organic compound with the molecular formula C8H7BrF3NO. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, methyl, and trifluoromethoxy groups. This compound is known for its unique chemical properties and is used in various scientific research applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-methyl-4-(trifluoromethoxy)aniline typically involves the bromination of 6-methyl-4-(trifluoromethoxy)aniline. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually performed at room temperature or slightly elevated temperatures to achieve optimal yields .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are carefully monitored to maintain consistency and high purity of the final product. The use of advanced purification techniques such as recrystallization or chromatography ensures that the compound meets the required specifications for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-6-methyl-4-(trifluoromethoxy)aniline undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other metal catalysts is commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted anilines, while oxidation can produce quinones or other oxidized derivatives .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

2-Bromo-6-methyl-4-(trifluoromethoxy)aniline serves as an important building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals. The compound can participate in various reactions, such as:

- Nucleophilic Substitution : The bromine atom can be substituted with nucleophiles like amines or thiols.

- Cross-Coupling Reactions : It can be utilized in Suzuki or Heck coupling reactions to form biaryl compounds.

Medicinal Chemistry

Research indicates that this compound exhibits potential biological activities, including:

- Anticancer Activity : Studies have shown that derivatives of this compound can inhibit cell proliferation in various cancer cell lines. For example:

| Compound | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 (breast cancer) | 5.0 | CDK2 inhibition |

| 4-Iodo-2-(trifluoromethoxy)aniline | A549 (lung cancer) | 3.0 | Apoptosis induction |

The mechanism often involves disruption of the cell cycle, particularly affecting the G1-S transition through inhibition of cyclin-dependent kinases .

- Antimicrobial Properties : This compound may also exhibit effectiveness against various bacterial and fungal strains, making it a candidate for further exploration in drug development.

Industrial Applications

In industrial settings, this compound is utilized in the production of specialty chemicals and advanced materials. Its unique electronic characteristics and thermal stability make it suitable for developing new materials with tailored functionalities.

Case Study 1: Anticancer Activity

A study focused on halogenated anilines demonstrated that compounds similar to this compound could inhibit the growth of cancer cells. The study highlighted its potential as a therapeutic agent due to its ability to disrupt key cellular processes involved in tumor growth .

Case Study 2: Synthesis of Bioactive Molecules

Researchers have explored the use of this compound as a precursor for synthesizing bioactive molecules. The trifluoromethoxy group enhances interactions with biological targets, potentially leading to improved drug candidates .

Summary of Key Findings

The applications of this compound span multiple disciplines:

- Organic Synthesis : Acts as an intermediate for complex molecule synthesis.

- Medicinal Chemistry : Exhibits potential anticancer and antimicrobial properties.

- Industrial Use : Utilized in producing specialty chemicals with desirable properties.

Wirkmechanismus

The mechanism of action of 2-Bromo-6-methyl-4-(trifluoromethoxy)aniline involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine and methyl groups contribute to the compound’s reactivity and binding affinity to target proteins or enzymes. The exact pathways and molecular targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Bromo-4-chloro-6-(trifluoromethoxy)aniline

- 2,6-Dibromo-4-(trifluoromethoxy)aniline

- 2-Amino-3-bromo-5-(trifluoromethoxy)toluene

Uniqueness

2-Bromo-6-methyl-4-(trifluoromethoxy)aniline is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes the compound particularly useful in applications requiring high lipophilicity and specific reactivity patterns. The combination of bromine and methyl groups further enhances its versatility in various chemical reactions and research applications .

Biologische Aktivität

2-Bromo-6-methyl-4-(trifluoromethoxy)aniline (CAS No. 887266-83-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action, supported by relevant data and case studies.

Synthesis

The synthesis of this compound typically involves bromination of an appropriate aniline derivative followed by the introduction of the trifluoromethoxy group. The following synthetic route is commonly used:

- Bromination : Aniline is treated with bromine or N-bromosuccinimide (NBS) to introduce the bromine atom.

- Methylation : The resulting bromoaniline undergoes methylation using methylating agents like methyl iodide.

- Trifluoromethoxylation : The introduction of the trifluoromethoxy group can be achieved through nucleophilic substitution reactions using trifluoromethoxide.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting its potential as a lead compound in developing new antibiotics .

Anticancer Activity

The compound has also been evaluated for anticancer properties. In vitro studies showed that it inhibits the proliferation of cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase .

Genotoxicity Studies

Genotoxicity assessments have been conducted to evaluate the safety profile of this compound. Results indicate a moderate genotoxic effect, necessitating further studies to fully understand its implications for human health .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It is believed to inhibit key enzymes involved in cellular signaling pathways, leading to altered gene expression and subsequent biological effects.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against multidrug-resistant strains of E. coli and Staphylococcus aureus. The compound demonstrated minimum inhibitory concentrations (MICs) comparable to existing antibiotics, highlighting its potential as a therapeutic agent .

Case Study 2: Cancer Cell Line Testing

In a series of experiments involving human cancer cell lines, this compound was shown to significantly reduce cell viability in a dose-dependent manner. Flow cytometry analysis indicated that treated cells underwent apoptosis, with increased levels of caspase activation observed .

Data Summary

| Property | Value/Observation |

|---|---|

| CAS Number | 887266-83-3 |

| Antimicrobial Activity | Effective against E. coli and S. aureus |

| Anticancer Activity | Induces apoptosis in breast and colon cancer cells |

| Genotoxicity | Moderate genotoxic effects noted |

Eigenschaften

IUPAC Name |

2-bromo-6-methyl-4-(trifluoromethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF3NO/c1-4-2-5(14-8(10,11)12)3-6(9)7(4)13/h2-3H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGRXIDYCCDPMCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)Br)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00382575 | |

| Record name | 2-bromo-6-methyl-4-(trifluoromethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887266-83-3 | |

| Record name | 2-bromo-6-methyl-4-(trifluoromethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.